Arcyriaflavin a

概要

説明

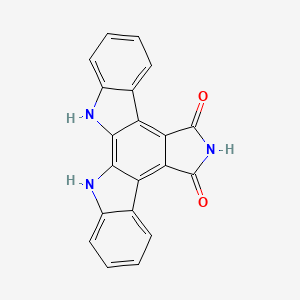

Arcyriaflavin A is a natural product belonging to the indolocarbazole family, which is known for its diverse biological activities. It is derived from marine invertebrates and slime molds and has been studied extensively for its potential therapeutic applications .

準備方法

合成経路と反応条件: アルシリアフラビンAは、さまざまな合成経路によって合成できます。 一般的な方法の1つは、中間体として2,2'-ビスインドール-3-酢酸誘導体を使用することです . 合成は通常、次の手順で構成されます。

2,2'-ビスインドール-3-酢酸誘導体の形成: これは、インドール-2-カルボアルデヒドと(E)-2-アミノシンナム酸エチルエステルを、酢酸とトルエンの存在下で反応させることで達成されます.

工業生産方法: アルシリアフラビンAの工業生産は、組換えシュードモナス・プチダKT2440を用いた生体変換によって達成できます . この方法は、細胞フリー上清中のアルシリアフラビンAの収量を増加させるための主要なパラメータの最適化を含みます .

化学反応の分析

Table 1: Enzymatic Hydroxylation of Arcyriaflavin A by AcfX

In cellular systems, the dihydroxylated product (arcyriaflavin F) dominates, while in vitro reactions show lower efficiency due to the instability of hydroxylated intermediates .

Key Methodology

Open analogues of this compound are synthesized using perhydroisoindole-1,3,5-triones as intermediates. The process involves:

-

Diels-Alder Reaction : Between 1-aryl-3-tert-butyldimethylsiloxy-1,3-butadienes and maleimides.

-

Fischer Indolization : Converts Diels-Alder adducts into methoxy-substituted arylpyrrolocarbazoles.

-

Aromatization : Final step to achieve the planar indolocarbazole structure .

Table 2: Diels-Alder Reaction Components

| Diene Component | Dienophile | Product | Key Step |

|---|---|---|---|

| 1-Aryl-3-siloxy-1,3-butadiene | Maleimide | Perhydroisoindole-1,3,5-trione | Cycloaddition |

| Methoxy-substituted aryl derivatives | N-phenylmaleimide | Arylpyrrolocarbazole precursors | Fischer indolization |

This method allows regioselective functionalization of the indole rings, enabling diverse analogue synthesis .

Key Advantages:

-

Avoids harsh oxidative conditions used in traditional methods.

Iodine-Promoted Coupling

-

Reaction : Dianions of indole-3-acetic acid derivatives undergo iodine-mediated coupling to form bisindolesuccinic acid methyl esters.

-

Oxidative Cyclization : Converts intermediates into indolo[2,3-a]pyrrolo[3,4-c]carbazoles, completing the synthesis .

Wittig/Reductive Cyclization

A four-step formal synthesis employs:

-

Double Wittig Reaction : Generates 2,2'-biindole precursors.

-

Reductive Cyclization : Forms the indolocarbazole skeleton, yielding this compound .

Stability and Functionalization Challenges

科学的研究の応用

Endometriosis Treatment

A significant study demonstrated that Arcyriaflavin A effectively inhibits the viability and proliferation of endometriotic cyst stromal cells (ECSCs). The treatment resulted in:

- Decreased Cell Viability : The compound significantly reduced the number of viable ECSCs when tested at concentrations of 1 and 10 µM through modified methylthiazole tetrazolium (MTT) assays .

- Induction of Apoptosis : Apoptotic effects were confirmed via Caspase-Glo® assays, showing increased activity at higher concentrations .

- Inhibition of Angiogenesis : this compound also suppressed vascular endothelial growth factor A (VEGF-A) expression, which is crucial for angiogenesis in endometriotic tissues .

This study suggests that this compound may represent a novel therapeutic strategy for managing endometriosis, warranting further clinical investigation.

Anticancer Activity

This compound has shown promising results in various cancer models. For instance:

- Synergistic Effects with Other Compounds : In combination with berbamine, this compound exhibited a synergistic anticancer effect by targeting calcium/calmodulin-dependent protein kinase II and CDK4. This combination significantly suppressed glioma stem cell viability and promoted apoptosis .

- Targeting Specific Cancer Cell Lines : Research indicates that this compound can induce apoptosis in specific cancer cell lines, such as K562, suggesting its potential utility in leukemia treatment .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Endometriosis | Inhibited ECSC viability and induced apoptosis at 1-10 µM concentrations | Potential therapeutic agent for endometriosis treatment |

| Anticancer Activity | Synergistic effects with berbamine on glioma stem cells | Possible combination therapy for enhanced anticancer efficacy |

| K562 Cell Line | Induced apoptosis; effective against leukemia cells | Suggests potential use in leukemia treatment |

作用機序

類似化合物との比較

アルシリアフラビンAは、CDK4とCaMKIIの特異的な阻害により、インドロカルバゾール化合物の中でユニークです . 類似の化合物には次のようなものがあります。

スタウロスポリン: CDK4を含むタンパク質キナーゼの強力な阻害剤.

レベッカマイシン: 抗がん特性を持つ別のインドロカルバゾール誘導体.

K252a: アルシリアフラビンAと構造が類似したタンパク質キナーゼの阻害剤.

これらの化合物は構造的類似性を共有していますが、特異的な標的と生物活性は異なります。これは、CDK4とCaMKIIの選択的な阻害におけるアルシリアフラビンAの独自性を強調しています .

生物活性

Arcyriaflavin A is a notable compound recognized for its potent biological activities, particularly as a cyclin-dependent kinase 4 (CDK4) inhibitor. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions by inhibiting CDK4, which plays a crucial role in cell cycle regulation. The compound has demonstrated significant inhibitory activity with an IC50 ranging between 60 to 190 nM against CDK4, with a reported value of 140 nM in some studies . This inhibition leads to:

- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in various cell types, including endometriotic cyst stromal cells (ECSCs) .

- Apoptosis Induction : The compound promotes apoptosis in treated cells, as evidenced by increased caspase-3 and caspase-7 activities .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Effect | Assay Method |

|---|---|---|

| Inhibition of Cell Viability | Significant reduction in ECSC viability at concentrations of 1 and 10 μM | MTT and BrdU incorporation assays |

| Induction of Apoptosis | Increased apoptosis rates observed at 10 μM | Caspase-Glo® 3/7 assay |

| Cell Cycle Arrest | Accumulation of cells in G0/G1 phase; decreased S and G2/M phase populations | Flow cytometry |

| Downregulation of VEGF-A | Suppression of vascular endothelial growth factor A expression in ECSCs | ELISA |

Case Studies and Research Findings

- Endometriosis Treatment Potential :

- Synergistic Anticancer Effects :

- Antiviral Activity :

特性

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416132 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118458-54-1 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。